molecular formula C6H11NS B13213436 2-Thia-5-azabicyclo[4.2.0]octane

2-Thia-5-azabicyclo[4.2.0]octane

Cat. No.: B13213436
M. Wt: 129.23 g/mol
InChI Key: NGCCODDSSJRODG-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[420]octane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atom, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce various amines.

Scientific Research Applications

2-Thia-5-azabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[4.2.0]octane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar structural features but lacking sulfur.

    8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound, often found in tropane alkaloids with significant biological activity.

Uniqueness

2-Thia-5-azabicyclo[4.2.0]octane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, such as reactivity towards oxidation and nucleophilic substitution, which are not observed in similar compounds lacking sulfur.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-thia-5-azabicyclo[4.2.0]octane

InChI

InChI=1S/C6H11NS/c1-2-6-5(1)7-3-4-8-6/h5-7H,1-4H2

InChI Key

NGCCODDSSJRODG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1NCCS2

Origin of Product

United States

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